molecular formula C11H10FN3O3 B10904789 4-[(4-fluoro-2-nitrophenoxy)methyl]-1-methyl-1H-pyrazole

4-[(4-fluoro-2-nitrophenoxy)methyl]-1-methyl-1H-pyrazole

Cat. No.: B10904789
M. Wt: 251.21 g/mol
InChI Key: OFUXXNJKQQIBTQ-UHFFFAOYSA-N
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Description

4-[(4-fluoro-2-nitrophenoxy)methyl]-1-methyl-1H-pyrazole: is a chemical compound with the following structural formula:

CH3OC6H4B(OH)2\text{CH}_3 \text{O} \text{C}_6 \text{H}_4 \text{B}(\text{OH})_2 CH3​OC6​H4​B(OH)2​

It consists of a pyrazole ring (1H-pyrazole) substituted with a methyl group and a phenylboronic acid moiety. The compound’s systematic name reflects its substituents: the 4-fluoro-2-nitrophenoxy group attached to the pyrazole ring via a methylene bridge.

Preparation Methods

Synthetic Routes:

Industrial Production:

The industrial-scale production of this compound likely involves optimized versions of the above synthetic routes, ensuring efficiency, scalability, and cost-effectiveness.

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a versatile building block in organic synthesis.

    Biology: May serve as a probe or ligand in biological studies.

    Medicine: Investigated for potential pharmacological activities.

    Industry: Employed in the development of new materials or catalysts.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, leading to biological effects. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While I don’t have specific information on closely related compounds, you can explore other pyrazole derivatives or phenylboronic acids for comparison.

Properties

IUPAC Name

4-[(4-fluoro-2-nitrophenoxy)methyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O3/c1-14-6-8(5-13-14)7-18-11-3-2-9(12)4-10(11)15(16)17/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUXXNJKQQIBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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